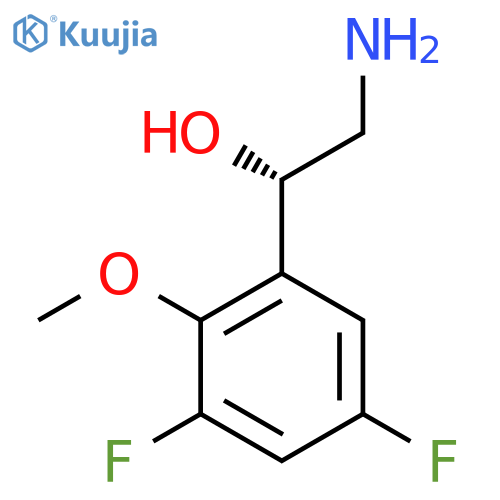

Cas no 2227668-96-2 ((1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol)

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol

- EN300-1800070

- 2227668-96-2

-

- インチ: 1S/C9H11F2NO2/c1-14-9-6(8(13)4-12)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1

- InChIKey: YPUSPDDQDCVMNC-MRVPVSSYSA-N

- ほほえんだ: FC1=CC(=CC(=C1OC)[C@@H](CN)O)F

計算された属性

- せいみつぶんしりょう: 203.07578492g/mol

- どういたいしつりょう: 203.07578492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 55.5Ų

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800070-0.25g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1800070-0.5g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1800070-2.5g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1800070-1.0g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1800070-5.0g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1800070-1g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 1g |

$1543.0 | 2023-09-19 | ||

| Enamine | EN300-1800070-5g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 5g |

$4475.0 | 2023-09-19 | ||

| Enamine | EN300-1800070-0.1g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1800070-10.0g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1800070-0.05g |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol |

2227668-96-2 | 0.05g |

$1296.0 | 2023-09-19 |

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol 関連文献

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

(1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-olに関する追加情報

Introduction to (1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol (CAS No. 2227668-96-2)

The compound (1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol, with the CAS registry number 2227668-96-2, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amino alcohols, which are known for their versatile applications in drug design and synthesis. The molecule's unique structure, featuring a chiral center at the ethanolamine moiety and a substituted phenyl group, makes it an intriguing subject for both academic and industrial research.

Recent studies have highlighted the potential of (1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol as a precursor in the synthesis of bioactive compounds. Its chiral center allows for enantioselective reactions, which are crucial in the development of pharmaceutical agents. Researchers have explored its role in asymmetric synthesis, where it serves as a building block for constructing complex molecular architectures with high enantiomeric excess. This property is particularly valuable in the creation of novel drugs targeting specific biological pathways.

The phenyl group attached to the molecule is substituted with fluorine atoms at positions 3 and 5, along with a methoxy group at position 2. These substituents contribute to the compound's electronic and steric properties, influencing its reactivity and biological activity. The fluorine atoms, being electron-withdrawing groups, enhance the molecule's lipophilicity and stability, while the methoxy group introduces hydrogen bonding capabilities. These characteristics make (1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol a promising candidate for use in drug delivery systems and as an intermediate in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled efficient routes to prepare (1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol. One such approach involves the use of catalytic asymmetric hydrogenation, which allows for the selective formation of the (1S) configuration. This method not only ensures high optical purity but also minimizes waste generation, aligning with green chemistry principles. Such innovations underscore the compound's importance in modern chemical synthesis.

In terms of biological activity, (1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol has shown potential as an inhibitor of certain enzymes involved in neurological disorders. Preclinical studies suggest that it may modulate neurotransmitter systems, offering therapeutic possibilities for conditions such as Alzheimer's disease or Parkinson's disease. While further research is needed to validate these findings, they highlight the compound's potential in drug discovery.

The versatility of (1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan_ol extends beyond pharmaceutical applications. Its structure lends itself to use in materials science, particularly in the development of chiral catalysts and sensors. The molecule's ability to form stable complexes with metal ions has been leveraged in creating enantioselective catalysts for various organic transformations.

Looking ahead, ongoing research into (1S)-2-amino_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _( CAS No: ) focuses on optimizing its synthesis and exploring its interactions with biological systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to unlock new applications for this compound. Its unique combination of structural features and functional groups positions it as a key player in advancing both chemical synthesis and therapeutic development.

2227668-96-2 ((1S)-2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol) 関連製品

- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)

- 23428-77-5(1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)

- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)

- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)

- 286456-54-0(7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)

- 1697156-43-6(2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester)

- 1262003-91-7([1,1'-Biphenyl]-3-ol, 5-bromo-2'-fluoro-5'-methoxy-)

- 852627-74-8(1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)

- 953938-98-2(2-{(2,4-dichlorophenyl)methylsulfanyl}-5-phenyl-1H-imidazole)

- 2229393-27-3(1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one)